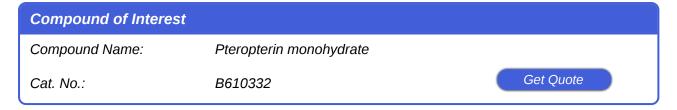


Application Notes and Protocols for Pteropterin Monohydrate Synthesis and Purification

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropterin, also known as pteroyl-y-L-triglutamic acid or Teropterin, is a close analog of folic acid, distinguished by the presence of three glutamic acid residues in its structure instead of one.[1][2][3] This structural modification classifies it as a folic acid antimetabolite.[4] Pteropterin has been a subject of interest in cancer research for its potential as an antineoplastic agent, primarily through the inhibition of folate-dependent enzymes crucial for nucleotide biosynthesis. [3][5] Its mechanism of action is believed to involve interference with one-carbon metabolism pathways, which are essential for the proliferation of rapidly dividing cells, such as cancer cells. [5] These application notes provide a proposed protocol for the chemical synthesis and purification of **pteropterin monohydrate** for research purposes.

Disclaimer: The following protocols are proposed methodologies based on established chemical principles for the synthesis of folic acid and its analogs.[6][7] A specific, validated protocol for the synthesis of **pteropterin monohydrate** is not readily available in the public literature. Therefore, these steps should be considered a starting point for research and development, and optimization may be necessary.

Data Presentation

Table 1: Physicochemical Properties of Pteropterin



Property	Value	Reference
IUPAC Name	(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentan edioic acid	[3]
Synonyms	Teropterin, PTGA, Pteroyl-γ- triglutamic acid	[1][2][4]
CAS Number	89-38-3 (anhydrous)	[4]
Molecular Formula	C29H33N9O12	[4]
Molecular Weight	699.63 g/mol	[4]
Appearance	Crystalline solid	[4]
Solubility	Soluble in NaOH solutions. Water: 0.10 mg/mL at 5°C; 3.00 mg/mL at 80°C.	[4]

Table 2: Estimated ¹H-NMR Spectral Data for Pteropterin

Note: The following are estimated chemical shifts (δ) in ppm relative to TMS, based on the analysis of similar structures. Actual experimental values may vary.



Protons	Estimated δ (ppm)	Multiplicity
Glutamate α-CH	4.2 - 4.5	m
Glutamate β-CH ₂	1.9 - 2.2	m
Glutamate γ-CH ₂	2.2 - 2.5	m
Aromatic (benzoyl)	6.6 - 6.8 and 7.6 - 7.8	d (J ≈ 8 Hz)
C9-CH ₂	4.5 - 4.7	d
С7-Н	8.6 - 8.9	S
NH ₂ (pteridine)	6.8 - 7.2	br s
Amide NH	8.0 - 8.5	br s

Experimental Protocols Part 1: Proposed Synthesis of Pteropterin

The synthesis of pteropterin can be conceptually approached as a two-part process: the synthesis of the p-aminobenzoyl-L-triglutamic acid backbone and its subsequent coupling with an activated pteridine moiety.

1.1: Synthesis of p-Aminobenzoyl-L-triglutamic Acid

This multi-step synthesis involves the sequential coupling of L-glutamic acid units, followed by the introduction of the p-aminobenzoyl group. Protective group chemistry is essential. A general approach is outlined below.

- Step 1: Protection of L-glutamic acid. The amino and γ-carboxyl groups of L-glutamic acid are protected (e.g., as Boc and benzyl ester, respectively) to allow for selective peptide bond formation at the α-carboxyl group.
- Step 2: Dipeptide formation. The protected L-glutamic acid is coupled with another similarly protected L-glutamic acid molecule using a standard peptide coupling reagent (e.g., DCC/HOBt or HATU).



- Step 3: Tripeptide formation. The resulting dipeptide is deprotected at the N-terminus and coupled with a third protected L-glutamic acid molecule.
- Step 4: Coupling with p-nitrobenzoyl chloride. After selective deprotection, the N-terminus of the triglutamate is acylated with p-nitrobenzoyl chloride.
- Step 5: Deprotection and reduction. All protecting groups are removed, and the nitro group is reduced to an amine (e.g., by catalytic hydrogenation) to yield p-aminobenzoyl-L-triglutamic acid.

1.2: Coupling to form Pteropterin

This step is analogous to the final step in many folic acid analog syntheses.[6][7]

- Reaction: 2-amino-6-(bromomethyl)-4(3H)-pteridinone hydrobromide + p-aminobenzoyl-Ltriglutamic acid → Pteropterin
- Procedure:
 - Dissolve p-aminobenzoyl-L-triglutamic acid in a suitable anhydrous polar aprotic solvent, such as dimethyl sulfoxide (DMSO).
 - Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to neutralize any salts and deprotonate the aniline nitrogen.
 - Slowly add a solution of 2-amino-6-(bromomethyl)-4(3H)-pteridinone hydrobromide in DMSO to the reaction mixture.
 - Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
 - Upon completion, the reaction mixture is quenched by the addition of water.

Part 2: Purification of Pteropterin Monohydrate

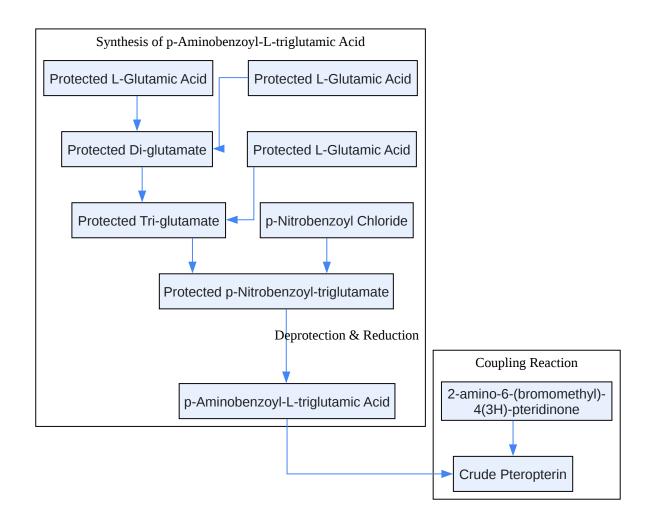
The purification of pteropterin takes advantage of its amphoteric nature and low solubility at its isoelectric point.[4][8]



- Step 1: Initial Precipitation.
 - Slowly add the aqueous reaction mixture from the synthesis step into a larger volume of rapidly stirring acetone or ethanol to precipitate the crude product.
 - Collect the solid by filtration, wash with acetone, and dry under vacuum.
- Step 2: Purification via pH-controlled Precipitation.
 - Dissolve the crude pteropterin in a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH) to form the sodium salt.
 - Filter the solution to remove any insoluble impurities.
 - Slowly add dilute hydrochloric acid (e.g., 0.1 M HCl) to the filtrate with vigorous stirring to adjust the pH to approximately 2.8.[4]
 - Pteropterin will precipitate out of the solution as it approaches its isoelectric point.
 - Allow the suspension to stand at 4°C for several hours to ensure complete precipitation.
 - Collect the purified pteropterin by filtration.
- Step 3: Washing and Drying.
 - Wash the filter cake sequentially with cold deionized water, ethanol, and finally diethyl ether to remove residual salts and organic impurities.
 - Dry the purified product under vacuum at a mild temperature (e.g., 40°C) to a constant weight to yield **pteropterin monohydrate**.

Visualizations

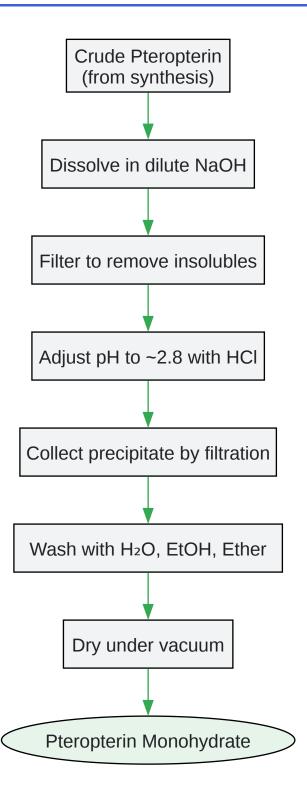




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Caption: Proposed synthetic workflow for pteropterin.

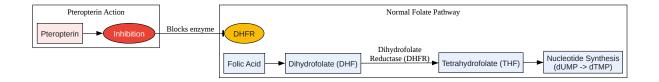




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Caption: Purification workflow for pteropterin monohydrate.





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Caption: Pteropterin's mechanism as a folic acid antagonist.

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